molecular formula C21H18N4O4S2 B12185971 3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185971
M. Wt: 454.5 g/mol
InChI Key: KEMDZYGPKRYTSG-UHFFFAOYSA-N
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Description

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phenyl group, a pyrimidin-2-ylsulfamoyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions. One common approach is the reaction of anthranylamide with propionic anhydride, followed by hydrolysis in an alkaline medium. The final step involves the Schotten–Bauman acylation, which is carried out in the presence of a polar aprotic solvent like DMSO .

Industrial Production Methods

For industrial production, the synthesis process is optimized to be more cost-effective and environmentally friendly. The use of accessible starting materials and the elimination of hazardous solvents like benzene are crucial. The process involves the same multi-step reactions but with modifications to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrimidin-2-ylsulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anxiolytic and antidepressant activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique dihydro-1,4-oxathiine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

5-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H18N4O4S2/c26-20(18-19(30-14-13-29-18)15-5-2-1-3-6-15)24-16-7-9-17(10-8-16)31(27,28)25-21-22-11-4-12-23-21/h1-12H,13-14H2,(H,24,26)(H,22,23,25)

InChI Key

KEMDZYGPKRYTSG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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